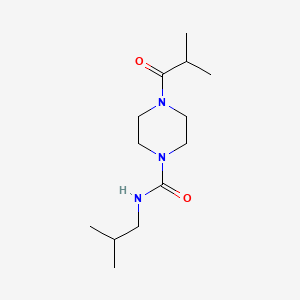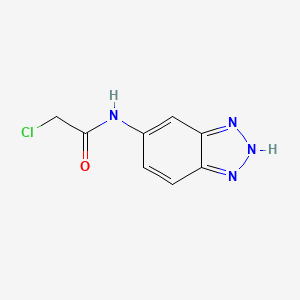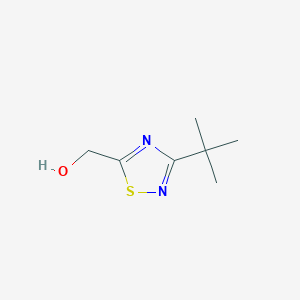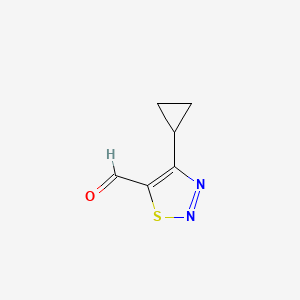![molecular formula C26H32N2O2 B7549487 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide, also known as OCPA, is a synthetic compound that has gained significant attention in the field of scientific research. OCPA is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.
作用機序
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide acts as a competitive inhibitor of PTP1B by binding to the active site of the enzyme. PTP1B plays a critical role in the negative regulation of insulin signaling by dephosphorylating insulin receptor substrate proteins. Inhibition of PTP1B by this compound leads to increased insulin signaling and glucose uptake in cells.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to reduce body weight and improve metabolic parameters in obese mice. In addition, this compound has been shown to inhibit cancer cell growth and migration in vitro.
実験室実験の利点と制限
One of the major advantages of 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide is its high potency and selectivity for PTP1B. This compound has been shown to have minimal off-target effects in cells and animal models. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
Future research on 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide could focus on its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and cancer. In addition, further studies could investigate the pharmacokinetics and toxicity of this compound in animal models and humans. Finally, the development of more potent and selective PTP1B inhibitors could lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders and cancer.
In conclusion, this compound is a synthetic compound that has shown great promise in scientific research for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and cancer. This compound acts as a potent inhibitor of PTP1B, leading to improved insulin sensitivity and glucose tolerance in animal models of diabetes. While this compound has some limitations in experimental settings, its high potency and selectivity make it a valuable tool for scientific research. Future research on this compound could lead to the development of novel therapeutic agents for the treatment of metabolic disorders and cancer.
合成法
The synthesis of 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide involves a multi-step process that starts with the reaction of 4-(octyloxy)benzaldehyde with malononitrile in the presence of sodium ethoxide, followed by the reaction of the resulting compound with 1-phenylethylamine and acetic anhydride. The final step involves the reaction of the resulting compound with acetic acid to obtain this compound.
科学的研究の応用
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition by this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. This compound has also been studied for its potential anti-cancer properties, as PTP1B is overexpressed in many types of cancer cells.
特性
IUPAC Name |
(E)-2-cyano-3-(4-octoxyphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-3-4-5-6-7-11-18-30-25-16-14-22(15-17-25)19-24(20-27)26(29)28-21(2)23-12-9-8-10-13-23/h8-10,12-17,19,21H,3-7,11,18H2,1-2H3,(H,28,29)/b24-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPGMTKIPSDYDE-LYBHJNIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7549406.png)
![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)
![Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7549423.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
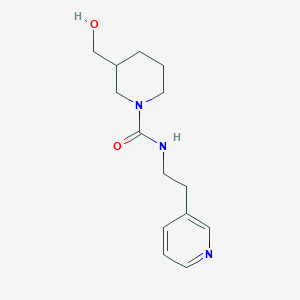
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 5-chlorothiophene-2-carboxylate](/img/structure/B7549451.png)
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)
